molecular formula C10H7ClN2S B12941854 [(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-33-8

[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12941854
CAS No.: 61021-33-8
M. Wt: 222.69 g/mol
InChI Key: ZASAHOUFCTXWFE-UHFFFAOYSA-N
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Description

2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring system in this compound makes it a significant molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-chloroindole with a suitable thiol and acetonitrile. One common method is the nucleophilic substitution reaction where 5-chloroindole reacts with a thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-chloro-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing indole moieties, such as [(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile, exhibit promising anticancer activities. Indoles are known to interact with various biological targets, including enzymes and receptors involved in cancer progression. Studies have shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth in vivo, making them candidates for further development as anticancer agents .

Antimicrobial Activities
The compound has also been investigated for its antimicrobial properties. Indole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. The presence of the sulfanyl group enhances the compound's ability to disrupt microbial membranes, leading to cell death. This makes this compound a potential candidate for the development of new antimicrobial agents .

Biological Research

Enzyme Inhibition Studies
this compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in various biological processes. For instance, studies have focused on its interaction with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in endocannabinoid metabolism. Inhibition of these enzymes can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for conditions like pain and inflammation .

Neuroprotective Effects
The neuroprotective properties of indole derivatives are another area of active research. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression .

Material Science

Synthesis of Novel Materials
In material science, this compound serves as a building block for the synthesis of novel organic materials. Its unique chemical structure allows for the development of new polymers and composites with enhanced properties such as conductivity and thermal stability. These materials can be utilized in various applications, including electronics and coatings .

Case Studies

StudyFocusFindings
Sinha et al., 2017Anticancer ActivityCompounds with indole structures showed significant cytotoxicity against cancer cell lines, indicating potential for drug development .
Wiliński et al., 2011Enzyme InhibitionDemonstrated that indole derivatives could effectively inhibit FAAH and MAGL, suggesting therapeutic applications in pain management .
Recent Material Science ResearchNovel MaterialsDeveloped new polymer composites using indole-based compounds that exhibited superior thermal and electrical properties .

Mechanism of Action

The mechanism of action of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of their activity. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Lacks the chlorine and thio groups.

    5-chloro-1H-indole-3-acetonitrile: Lacks the thio group.

    2-(5-chloro-1H-indol-3-yl)ethanamine: Contains an amine group instead of a nitrile group.

Uniqueness

2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the chlorine and thio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Biological Activity

[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indole derivatives are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications in therapeutic applications.

Target Interactions

Indole derivatives, including this compound, exhibit a broad spectrum of biological activities due to their ability to bind with high affinity to multiple receptors. These interactions can influence various cellular processes, including apoptosis, cell proliferation, and gene expression modulation .

Biochemical Pathways

The compound is believed to affect several key biochemical pathways:

  • Cell Cycle Regulation : Indole derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
  • Apoptosis : Activation of apoptotic pathways through caspase activation has been observed, suggesting potential use in cancer therapy .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as an antimicrobial agent .

Biological Activity Overview

The following table summarizes various studies that highlight the biological activities associated with this compound and related compounds:

Study Biological Activity Findings
Study 1AntiproliferativeGI50 values ranged from 29 nM to 47 nM against different cancer cell lines .
Study 2AntimicrobialMIC of 0.98 μg/mL against MRSA; effective against other pathogens like E. coli and Candida albicans .
Study 3EGFR InhibitionCompounds showed IC50 values ranging from 68 nM to 85 nM against mutant EGFR, indicating potential in targeted cancer therapies .
Study 4Apoptotic InductionIncreased levels of caspases 3 and 8 in treated cells suggest enhanced apoptotic signaling .

Anticancer Activity

In a study evaluating the antiproliferative effects of various indole derivatives, this compound demonstrated significant growth inhibition in A549 lung cancer cells compared to non-tumor fibroblast cells. The compound's ability to preferentially target rapidly dividing cells underscores its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

Research indicated that this compound exhibits potent antimicrobial properties. The compound was tested against several strains of bacteria, revealing low minimum inhibitory concentrations (MICs), particularly against MRSA. This highlights its potential application in treating resistant bacterial infections .

Properties

CAS No.

61021-33-8

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

2-[(5-chloro-1H-indol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C10H7ClN2S/c11-7-1-2-9-8(5-7)10(6-13-9)14-4-3-12/h1-2,5-6,13H,4H2

InChI Key

ZASAHOUFCTXWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)SCC#N

Origin of Product

United States

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